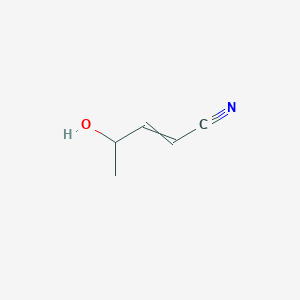
Magnesium, chloro(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro(2,4,6-trimethylphenyl)- is an organometallic compound that features a magnesium atom bonded to a chloro group and a 2,4,6-trimethylphenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The general reaction can be represented as follows:
2,4,6-Trimethylphenyl chloride+Magnesium→Magnesium, chloro(2,4,6-trimethylphenyl)-
Industrial Production Methods
In an industrial setting, the production of magnesium, chloro(2,4,6-trimethylphenyl)- may involve large-scale reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in coupling reactions such as the Grignard reaction, where it reacts with carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Alcohols: From Grignard reactions with aldehydes or ketones.
Amines: From nucleophilic substitution with amines.
Carboxylic Acids: From oxidation reactions.
Applications De Recherche Scientifique
Magnesium, chloro(2,4,6-trimethylphenyl)- is widely used in scientific research due to its versatility:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which magnesium, chloro(2,4,6-trimethylphenyl)- exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo(2,4,6-trimethylphenyl)
- Magnesium, iodo(2,4,6-trimethylphenyl)
- Magnesium, fluoro(2,4,6-trimethylphenyl)
Uniqueness
Magnesium, chloro(2,4,6-trimethylphenyl)- is unique due to its specific reactivity profile, which can be different from its bromo, iodo, and fluoro counterparts. The chloro group provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications.
Propriétés
Numéro CAS |
83335-42-6 |
|---|---|
Formule moléculaire |
C9H11ClMg |
Poids moléculaire |
178.94 g/mol |
Nom IUPAC |
magnesium;1,3,5-trimethylbenzene-6-ide;chloride |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VRNZYJHWPPOFDO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


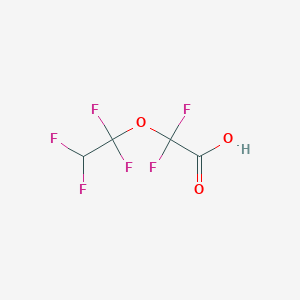
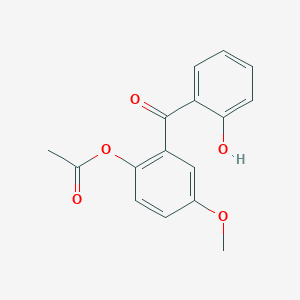
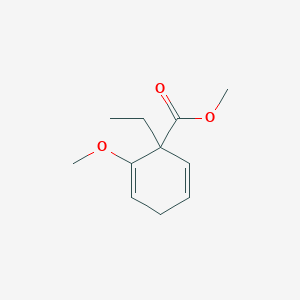
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)


![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
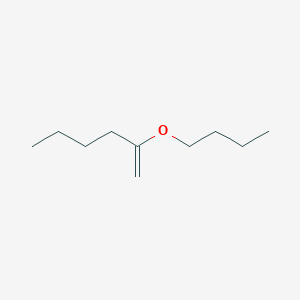
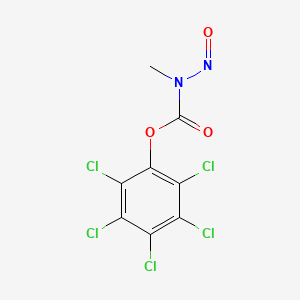
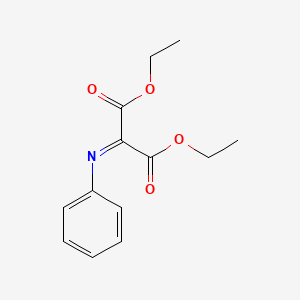
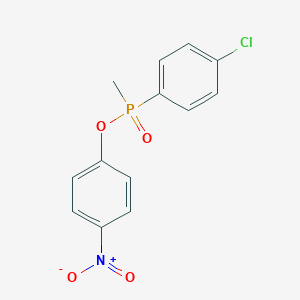
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
